![molecular formula C12H14BrNOSi B14225973 2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine CAS No. 828929-08-4](/img/structure/B14225973.png)
2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine is a chemical compound that features a pyridine ring substituted with a furan ring, which is further substituted with a bromo and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine typically involves the formation of the furan ring followed by the introduction of the bromo and trimethylsilyl groups. One common method involves the bromination of a furan derivative followed by silylation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and silylating agents like trimethylsilyl chloride (TMSCl) in the presence of a base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The furan ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine involves its interaction with various molecular targets. The bromo and trimethylsilyl groups can influence the compound’s reactivity and binding affinity to specific targets. The furan and pyridine rings can participate in π-π interactions and hydrogen bonding, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-(6-Fluoro-3-pyridinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine is unique due to the presence of both a bromo and a trimethylsilyl group on the furan ring
Propiedades
Número CAS |
828929-08-4 |
|---|---|
Fórmula molecular |
C12H14BrNOSi |
Peso molecular |
296.23 g/mol |
Nombre IUPAC |
(3-bromo-5-pyridin-2-ylfuran-2-yl)-trimethylsilane |
InChI |
InChI=1S/C12H14BrNOSi/c1-16(2,3)12-9(13)8-11(15-12)10-6-4-5-7-14-10/h4-8H,1-3H3 |
Clave InChI |
NSNYQDHFRWIBTO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C(C=C(O1)C2=CC=CC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


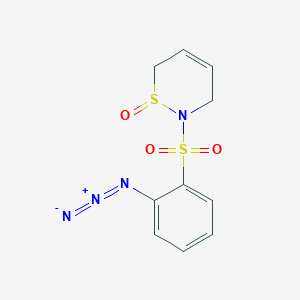
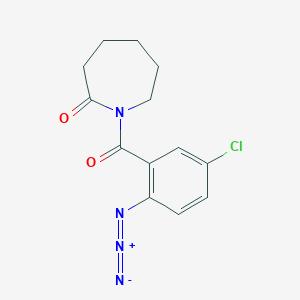
![(2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B14225900.png)
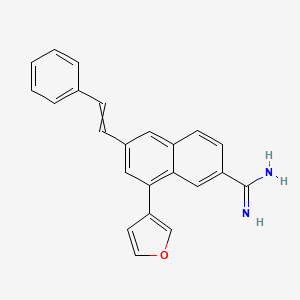
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-6-carboxamide](/img/structure/B14225919.png)
![2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro-](/img/structure/B14225930.png)
![3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one](/img/structure/B14225937.png)
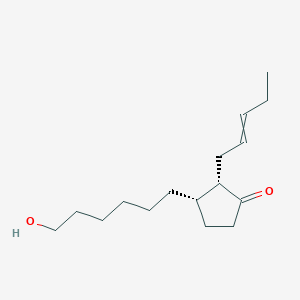

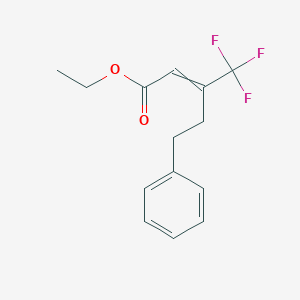
![2,7-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14225956.png)
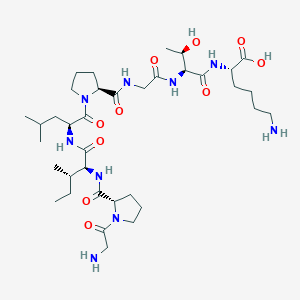
![N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide](/img/structure/B14225967.png)

